molecular formula C10H8N4 B3289042 4-[(1H-imidazol-1-yl)amino]benzonitrile CAS No. 854602-59-8

4-[(1H-imidazol-1-yl)amino]benzonitrile

Cat. No.: B3289042
CAS No.: 854602-59-8
M. Wt: 184.2 g/mol
InChI Key: SXZMBWGWQLDSAY-UHFFFAOYSA-N
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Description

4-[(1H-Imidazol-1-yl)amino]benzonitrile is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel anti-cancer agents. This compound features a benzonitrile scaffold linked to an imidazole ring via an amino bridge, creating a structure of significant interest for investigating multi-target therapeutic strategies. The core research value of this compound lies in its structural relationship to dual aromatase and sulfatase inhibitors (DASIs). Scientific studies have established that derivatives based on the this compound scaffold can be optimized to create potent inhibitors of both aromatase and steroid sulfatase enzymes . These enzymes are crucial in estrogen biosynthesis pathways, and their concurrent inhibition represents a promising therapeutic approach for hormone-dependent breast cancer, potentially leading to more comprehensive estrogen deprivation than single-enzyme targeting . In research settings, this compound serves as a key synthetic intermediate for further chemical modification. The molecular framework allows for strategic substitutions and optimizations to enhance inhibitory potency against both enzymatic targets. Structure-activity relationship (SAR) studies indicate that imidazole-containing derivatives demonstrate exceptional potency, with some advanced analogs exhibiting IC50 values in the nanomolar range against both aromatase and steroid sulfatase in cellular assays . The benzonitrile moiety and imidazole nitrogen atoms are considered pharmacophoric elements that contribute to effective enzyme binding and inhibition. Applications: • Intermediate for synthesizing dual aromatase-sulfatase inhibitors (DASIs) • Lead compound for structure-activity relationship studies in cancer drug discovery • Chemical tool for investigating estrogen biosynthesis pathways • Building block for developing imidazole-based therapeutic agents Research Use Only Statement: This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols and handling procedures for chemical substances must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(imidazol-1-ylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-9-1-3-10(4-2-9)13-14-6-5-12-8-14/h1-6,8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZMBWGWQLDSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion to 4-[(1H-imidazol-1-yl)amino]benzylamine.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(1H-imidazol-1-yl)amino]benzonitrile is an organic compound featuring an imidazole ring attached to a benzonitrile moiety through an amino linkage. It has garnered interest for its diverse applications in scientific research due to its chemical reactivity and potential biological activity. Imidazole derivatives, in general, exhibit a range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.

Scientific Research Applications

This compound serves various purposes in scientific research, including:

  • Chemistry It can be used as a building block for synthesizing complex molecules.
  • Biology It is studied for its potential as an enzyme inhibitor or ligand in biochemical assays. Specifically, it interacts with phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. It can influence cell signaling pathways by modulating cAMP and cGMP levels, leading to changes in gene expression and cellular metabolism. In immune cells, it can alter cytokine production and immune responses.
  • Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in developing advanced materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride, resulting in conversion to 4-[(1H-imidazol-1-yl)amino]benzylamine.
  • Substitution It can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring, using electrophilic reagents like bromine or nitric acid under controlled conditions, leading to the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 4-[(1H-imidazol-1-yl)amino]benzonitrile with structurally related compounds:

Compound Name Key Substituents Synthesis Method Key Applications References
This compound Amino, nitrile Suzuki-Miyaura coupling NSD2 inhibitors, coordination polymers
4-(1H-Benzimidazol-2-yl)benzonitrile Benzimidazole, nitrile Ullmann C–N coupling Structural studies, material science
4-(Imidazol-1-yl)benzonitrile Direct imidazole-nitrile linkage Palladium-catalyzed coupling Annulative π-extension reactions
4-{[4-(Benzyloxy)-2-fluorobenzyl]amino}benzonitrile (25c) Fluorine, benzyloxy NaH-mediated alkylation in DMF Dual aromatase–sulfatase inhibitors
4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile Nitro, benzimidazole Cyclocondensation with acetic anhydride Anticancer agents, enzyme inhibitors

Research Findings and Trends

Synthetic Innovations: The Suzuki-Miyaura coupling route for this compound achieves >80% yields using Pd catalysts, surpassing traditional Ullmann methods (<70%) . Photoreactor-assisted Ullmann couplings reduce reaction times from 24 hours to 2–4 hours .

Structure-Activity Relationships (SAR) :

  • Nitrile-containing imidazoles show 3–5× higher binding affinity to NSD2-PWWP1 compared to carboxylate analogues .
  • Benzimidazole derivatives exhibit lower solubility but superior thermal stability (decomposition >300°C vs. 250°C for imidazoles) .

Biological Activity

4-[(1H-imidazol-1-yl)amino]benzonitrile is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H8N4 and a molecular weight of approximately 184.2 g/mol. Its structure features an imidazole moiety linked to a benzonitrile group, which contributes to its reactivity and interaction with biological targets. The imidazole ring is known for its role in various biological processes, while the nitrile group can participate in hydrogen bonding, enhancing its potential interactions with enzymes and receptors.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of phosphodiesterases (PDEs). PDEs are crucial enzymes that regulate cyclic nucleotide levels (cAMP and cGMP), which are vital for numerous cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, making it a candidate for therapeutic applications in conditions such as cardiovascular diseases and cancer.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cell lines and suppress tumor growth in vivo. The compound's potential as an anticancer agent is supported by findings demonstrating significant cytotoxicity against various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF7 (breast cancer)25.72 ± 3.95Apoptosis induction
Compound BU87 (glioblastoma)45.2 ± 13.0Cytotoxicity via cell cycle arrest
This compoundA498 (renal carcinoma)TBDPDE inhibition

The mechanisms through which this compound exerts its biological effects include:

  • PDE Inhibition : By inhibiting PDEs, the compound increases the levels of cyclic nucleotides, leading to enhanced signaling pathways involved in cell survival and proliferation.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability and tumor growth.

Study on Anticancer Activity

In a recent study evaluating the anticancer properties of imidazole derivatives, researchers tested this compound against various cancer cell lines, including MCF7 and A498. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that modifications to the imidazole ring can enhance biological activity. For example:

Table 2: Comparison of Imidazole Derivatives

Compound NameStructural FeaturesBiological Activity
4-(5-Methylimidazol-1-yl)anilineMethyl-substituted imidazolePDE inhibition
2-(1H-imidazol-4-yl)-pyridineImidazole fused with pyridineAntimicrobial
Benzimidazole derivativesHeterocyclic structureAntitumor

These compounds share common mechanisms related to enzyme inhibition and modulation of signaling pathways but differ in their specific substitutions and resulting activities .

Q & A

Q. What are the typical synthetic routes for 4-[(1H-imidazol-1-yl)amino]benzonitrile, and what challenges arise during purification?

Methodological Answer: The synthesis involves multi-step reactions, often starting with nucleophilic substitution or coupling between imidazole derivatives and benzonitrile precursors. For example, analogous compounds (e.g., 4-((1H-imidazol-1-yl)methyl)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide) require temperature-controlled steps (e.g., 0–80°C), solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as Pd for cross-coupling . Purification typically employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Challenges include isolating intermediates with similar polarities and avoiding imidazole ring decomposition under acidic/basic conditions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) identify proton environments and carbon frameworks. For example, aromatic protons in benzonitrile appear as doublets at δ 7.7–8.0 ppm, while imidazole protons resonate at δ 7.2–8.5 ppm .
  • X-ray Crystallography: Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths and angles. For instance, the imidazole-benzenenitrile bond in analogs like 4-(1H-benzimidazol-2-yl)benzonitrile shows a C–N bond length of ~1.34 Å .
  • IR Spectroscopy: Confirms nitrile stretches (~2220 cm1^{-1}) and imidazole N–H vibrations (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal solvent selection for synthesizing imidazole-benzonitrile derivatives?

Methodological Answer: Comparative studies assess solvents like DMF (high polarity, good solubility) vs. acetonitrile (lower toxicity, faster reaction rates). For example, DMF may improve yields in SNAr reactions due to its ability to stabilize transition states, while acetonitrile reduces side reactions in Pd-catalyzed couplings. Researchers should monitor reaction progress via TLC/HPLC and quantify purity using melting point analysis or mass spectrometry .

Q. What computational strategies predict the biological targets and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with kinases (e.g., MCT4 inhibitors) by aligning the nitrile group with ATP-binding pockets .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing nitrile) with bioactivity. For analogs like 4-((5-amino-1H-indazol-1-yl)methyl)benzonitrile, Hammett constants (σ) and logP values predict cellular permeability .
  • ADMET Prediction: Software like SwissADME estimates metabolic stability (e.g., cytochrome P450 interactions) and bioavailability based on imidazole’s basicity and nitrile’s polarity .

Q. How does structural modification of the imidazole ring influence biological activity against pathogens like Mycobacterium tuberculosis?

Methodological Answer:

  • MIC Determination: Resazurin assays (e.g., 0.1–100 µM compound concentration) quantify growth inhibition. For example, nitrile-containing analogs show MIC values of 1.8–5.0 µM against M. tuberculosis H37Rv .
  • SAR Analysis: Introducing electron-donating groups (e.g., methyl on imidazole) enhances membrane penetration, while bulky substituents (e.g., adamantyl) reduce efflux pump susceptibility .

Q. What experimental and theoretical approaches elucidate the reaction mechanism of imidazole-arylnitrile bond formation?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via stopped-flow NMR or LC-MS. For example, Pd-catalyzed couplings show rate dependence on ligand concentration (e.g., XPhos) .
  • DFT Calculations: Gaussian software calculates activation energies for transition states (e.g., oxidative addition of aryl halides to Pd(0)) .
  • Isotope Labeling: 15N^{15}N-labeled imidazole tracks nitrogen migration in Ullmann-type reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproduce Conditions: Ensure identical instrumentation (e.g., 400 MHz NMR) and sample preparation (e.g., drying under high vacuum).
  • Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., hydrolyzed nitrile to amide).
  • Crystallographic Validation: Compare experimental X-ray data (e.g., CCDC entries) with literature bond angles to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1H-imidazol-1-yl)amino]benzonitrile
Reactant of Route 2
4-[(1H-imidazol-1-yl)amino]benzonitrile

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